(E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one
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Overview
Description
(E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a furan ring, a morpholino group, and a thioxothiazolidinone core, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one typically involves a multi-step process:
Formation of the Thioxothiazolidinone Core: This step often starts with the reaction of a thioamide with a haloketone to form the thioxothiazolidinone ring.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with an appropriate aldehyde, such as furfural.
Attachment of the Morpholino Group: The morpholino group is added through a nucleophilic substitution reaction involving a morpholine derivative and a suitable leaving group on the thioxothiazolidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the thioxothiazolidinone core or the furan ring.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thioxothiazolidinone core can lead to thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one involves its interaction with molecular targets in biological systems. The furan ring, morpholino group, and thioxothiazolidinone core can each interact with different proteins or enzymes, potentially modulating their activity. These interactions may affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, such as pioglitazone, are known for their biological activity.
Furan Derivatives: Compounds containing a furan ring, like furfural, are widely studied for their chemical reactivity and biological properties.
Morpholine Derivatives: Compounds with a morpholino group, such as morpholine itself, are used in various chemical and pharmaceutical applications.
Uniqueness
(E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is unique due to its combination of a furan ring, morpholino group, and thioxothiazolidinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c19-14(17-6-9-21-10-7-17)4-1-5-18-15(20)13(24-16(18)23)11-12-3-2-8-22-12/h2-3,8,11H,1,4-7,9-10H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMGNSIESQMZNZ-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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